molecular formula C7H13ClFNO2 B2612646 Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis CAS No. 2416223-34-0

Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis

Cat. No.: B2612646
CAS No.: 2416223-34-0
M. Wt: 197.63
InChI Key: SRTXSEXIKQRRDB-XEAPYIEGSA-N
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Description

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and an aminocyclobutyl group. It is often used as a reference standard in pharmaceutical testing and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often require the presence of a palladium catalyst and a suitable base to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the aminocyclobutyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis is unique due to its specific combination of a fluorine atom and an aminocyclobutyl group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 2-(3-aminocyclobutyl)-2-fluoroacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6(8)4-2-5(9)3-4;/h4-6H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOQTCOXTWUINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC(C1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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